Radiprodil

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

selective inhibitor for NMDA receptor GluN2B subunit

Structure

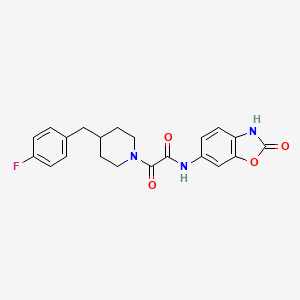

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGRZLGAQZPEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964297 | |

| Record name | 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496054-87-6 | |

| Record name | Radiprodil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496054876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Radiprodil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RADIPRODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGC17ZKUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of the NR2B Subunit in Epilepsy and the Therapeutic Potential of Radiprodil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, and its dysfunction has been increasingly implicated in the pathophysiology of epilepsy. A key component of this receptor, the GluN2B (formerly NR2B) subunit, encoded by the GRIN2B gene, has emerged as a significant player in epileptogenesis, particularly in pediatric epileptic encephalopathies. Gain-of-function mutations in GRIN2B lead to excessive NMDA receptor activity, resulting in neuronal hyperexcitability and seizures. This has paved the way for the development of targeted therapies, with Radiprodil, a selective negative allosteric modulator of NR2B-containing NMDA receptors, showing considerable promise. This technical guide provides an in-depth overview of the role of the NR2B subunit in epilepsy, the mechanism of action of this compound, and a summary of key preclinical and clinical findings, supplemented with detailed experimental protocols and pathway diagrams.

The NR2B Subunit: A Key Player in Epilepsy

The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit isoform (GluN2A-D) incorporated into the receptor complex dictates its biophysical and pharmacological properties. The GluN2B subunit is predominantly expressed during early brain development and in the adult forebrain.[1]

Gain-of-Function Mutations in GRIN2B and Epileptogenesis

Mutations in the GRIN2B gene can be broadly classified as loss-of-function or gain-of-function. Gain-of-function mutations are strongly associated with severe, early-onset epileptic encephalopathies, including West syndrome and other developmental and epileptic encephalopathies.[2][3] These mutations often lead to one or more of the following alterations in receptor function:

-

Increased Glutamate Potency: The receptor becomes more sensitive to glutamate, leading to greater activation at lower neurotransmitter concentrations.

-

Reduced Magnesium (Mg2+) Block: A key characteristic of NMDA receptors is a voltage-dependent block by extracellular Mg2+. Gain-of-function mutations can diminish this block, allowing for excessive Ca2+ influx even at resting membrane potentials.[4][5]

-

Increased Calcium (Ca2+) Permeability: Some mutations directly increase the permeability of the channel to Ca2+, further exacerbating intracellular Ca2+ overload.

This resulting excessive Ca2+ influx is a central mechanism in epileptogenesis, triggering a cascade of downstream events that lead to neuronal hyperexcitability and cell death. Studies on human cortical dysplasia tissue, a common cause of pharmacoresistant epilepsy, have shown increased expression of the NR2B subunit, and selective blockade of NR2B-containing receptors can suppress epileptiform activity in these tissues.

This compound: A Selective NR2B Negative Allosteric Modulator

This compound (formerly RGH-896) is an orally active, selective negative allosteric modulator (NAM) of NMDA receptors containing the NR2B subunit. As a NAM, this compound binds to a site on the receptor distinct from the glutamate or glycine binding sites and reduces the channel's probability of opening in response to agonist binding. This mechanism allows for a more nuanced modulation of receptor activity compared to channel blockers or competitive antagonists.

Mechanism of Action and Potency

This compound's selectivity for the NR2B subunit is a key therapeutic advantage, as it avoids the widespread side effects associated with non-selective NMDA receptor antagonists. Importantly, its inhibitory effect is maintained even in the presence of gain-of-function mutations that affect other parts of the receptor, such as the ion channel pore.

dot

Quantitative Data

In Vitro Potency of this compound

The potency of this compound has been evaluated in Xenopus oocytes expressing human NMDA receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against wild-type and various GRIN2B gain-of-function mutations.

| Receptor Composition | IC50 (nM) | Fold Change vs. Wild-Type | Reference |

| GluN1/GluN2B (Wild-Type) | 49 ± 5 | - | |

| GluN1/GluN2B (R540H) | 53 ± 13 | 1.08 | |

| GluN1/GluN2B (N615I) | 47 ± 7 | 0.96 | |

| GluN1/GluN2B (V618G) | 60 ± 10 | 1.22 |

Data are presented as mean ± SEM.

These data demonstrate that this compound retains its potency against NMDA receptors carrying common gain-of-function mutations in the GRIN2B gene.

Preclinical Efficacy of this compound

This compound has demonstrated dose-dependent anticonvulsant effects in preclinical models of epilepsy.

| Animal Model | Seizure Type | ED50 (mg/kg) | Reference |

| Audiogenic Seizure-Sensitive Mice | Generalized Clonic Convulsions | 2.1 | |

| Juvenile Rats (PN12) + PTZ | Generalized Tonic-Clonic Seizures | ~3 |

ED50: 50% effective dose.

Clinical Pharmacokinetics of this compound in Healthy Adults

A Phase 1 study in healthy adult volunteers established the pharmacokinetic profile of a single 30 mg oral dose of this compound.

| Parameter | Value | Unit | Reference |

| AUCinf (Area under the curve from time zero to infinity) | 2042 | h*ng/mL | |

| Cmax (Maximum plasma concentration) | 89.4 | ng/mL | |

| t1/2 (Elimination half-life) | 15.8 | hours | |

| tmax (Time to reach maximum concentration) | 4 (median) | hours |

Clinical Efficacy of this compound in GRIN Gain-of-Function Patients

A Phase 1b open-label trial evaluated the efficacy of this compound in patients with GRIN gain-of-function mutations.

| Parameter | Result | Patient Population | Reference |

| Median Seizure Reduction | 86% | 8 patients with regular seizures | |

| Patients with >90% Seizure Reduction | 43% | 8 patients with regular seizures | |

| Patients Achieving Seizure Freedom | 1 out of 8 | 8 patients with regular seizures |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

Objective: To characterize the electrophysiological properties of wild-type and mutant NR2B-containing NMDA receptors and to determine the potency of inhibitors like this compound.

Methodology: (Adapted from Mullier et al., 2017)

-

Oocyte Preparation:

-

Harvest oocytes from anesthetized female Xenopus laevis.

-

Defolliculate oocytes by incubation with collagenase in a Ca2+-free solution.

-

Store oocytes in Barth's solution supplemented with antibiotics.

-

-

cRNA Injection:

-

Inject oocytes with cRNAs encoding human GluN1 and either wild-type or mutant GluN2B subunits.

-

Incubate injected oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing NaCl, KCl, BaCl2, and HEPES, pH 7.4).

-

Impale the oocyte with two glass microelectrodes filled with KCl, serving as the voltage and current electrodes.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

-

Apply glutamate and glycine to activate the NMDA receptors and record the resulting inward current.

-

For inhibitor studies, co-apply this compound at various concentrations with the agonists.

-

-

Data Analysis:

-

Measure the peak current amplitude in response to agonist application in the absence and presence of the inhibitor.

-

Construct concentration-response curves and fit the data to a logistic equation to determine the IC50 value.

-

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rodents

Objective: To evaluate the in vivo anticonvulsant efficacy of a test compound.

Methodology: (Adapted from Auvin et al., 2020 and other sources)

-

Animal Preparation:

-

Use juvenile or adult rats or mice, depending on the study's objective.

-

Acclimatize animals to the housing conditions for at least 48 hours before the experiment.

-

-

Drug Administration:

-

Administer the test compound (e.g., this compound) or vehicle via an appropriate route (e.g., intraperitoneal or oral).

-

Include a positive control group treated with a known anticonvulsant (e.g., diazepam).

-

-

Seizure Induction:

-

At a predetermined time after drug administration (based on the compound's pharmacokinetics), administer a sub-convulsive or convulsive dose of PTZ subcutaneously or intraperitoneally.

-

-

Behavioral Observation:

-

Immediately after PTZ injection, place the animal in an observation chamber.

-

Observe and score the seizure activity for a defined period (e.g., 30 minutes) using a standardized scale (e.g., Racine scale).

-

-

Data Analysis:

-

Determine the percentage of animals protected from each seizure stage at different doses of the test compound.

-

Calculate the ED50, the dose that protects 50% of the animals from a specific seizure endpoint.

-

Signaling Pathways and Experimental Workflows

NR2B Downstream Signaling in Epilepsy

Gain-of-function mutations in GRIN2B lead to excessive Ca2+ influx through the NMDA receptor, which activates several downstream signaling cascades implicated in epileptogenesis. Two key pathways are the Ras-ERK1/2 and the CaMKII-CREB pathways.

dot

Activation of the ERK1/2 pathway can lead to increased translation of NR2B protein, creating a positive feedback loop that further enhances NMDA receptor function. The CaMKII-CREB pathway is involved in activity-dependent gene expression that can contribute to the long-term changes in synaptic plasticity associated with epilepsy.

Drug Development Workflow for a Novel Anticonvulsant

The development of a novel anticonvulsant like this compound follows a structured workflow from initial discovery to clinical application.

dot

This workflow illustrates the progression from identifying a therapeutic target, through in vitro and in vivo testing, to the multi-phase clinical trials required for regulatory approval.

Conclusion

The NR2B subunit of the NMDA receptor represents a promising therapeutic target for epilepsies driven by gain-of-function mutations in the GRIN2B gene. This compound, as a selective negative allosteric modulator of NR2B-containing receptors, has demonstrated a strong scientific rationale and encouraging preclinical and early clinical efficacy. Its ability to retain potency against mutated receptors and its favorable pharmacokinetic profile position it as a potentially transformative therapy for a patient population with high unmet medical need. Further investigation in larger, controlled clinical trials is warranted to fully establish its safety and efficacy. The detailed methodologies and data presented in this guide are intended to support the ongoing research and development efforts in this critical area of neuroscience.

References

- 1. This compound, a selective GluN2B negative allosteric modulator, rescues audiogenic seizures in mice carrying the GluN2A(N615S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. GRIN2B-gain-of-function-mutations-are-sensitive-to-inhibition-by-radiprodil--a-selective-GluN2B-negative-allosteric-modulator [aesnet.org]

Radiprodil: A Negative Allosteric Modulator of GluN2B-Containing NMDA Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil (also known as UCB3491) is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2] By binding to a site distinct from the agonist binding site, this compound reduces the activity of these receptors, which play a crucial role in excitatory synaptic transmission, neuronal development, and synaptic plasticity.[1][3] Dysregulation of GluN2B-containing NMDA receptors has been implicated in various neurological disorders, making them a key therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. The information presented is intended to support researchers and drug development professionals in the exploration of this compound and similar compounds for therapeutic applications.

Introduction to this compound and the GluN2B Target

The NMDA receptor is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The subunit composition dictates the receptor's pharmacological and biophysical properties. GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and are characterized by slower channel kinetics compared to those containing the GluN2A subunit.

This compound selectively targets NMDA receptors incorporating the GluN2B subunit.[1] It acts as a negative allosteric modulator, meaning it binds to a site on the receptor that is different from the glutamate or glycine binding sites. This binding event reduces the channel's opening probability or conductance in response to agonist binding, thereby dampening excessive neuronal excitation. This mechanism of action has shown therapeutic promise in conditions associated with hyperactivity of GluN2B-containing NMDA receptors, such as certain genetic epilepsies (GRIN-related disorders), infantile spasms, and tuberous sclerosis complex.

Mechanism of Action: Negative Allosteric Modulation

This compound's mechanism as a NAM involves binding to a modulatory site at the interface between the GluN1 and GluN2B subunits. This binding stabilizes a conformational state of the receptor that is less responsive to the binding of the co-agonists, glutamate and glycine. This results in a decrease in the calcium influx through the channel, which is a key signaling event mediated by NMDA receptors.

dot

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency, efficacy, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/System | Reference |

| IC50 (GluN2B inhibition) | 3 - 10 nM | Recombinant receptors | |

| IC50 (LTP inhibition by pooled Aβ species) | 20 nM | Murine hippocampal slices |

Table 2: In Vivo Efficacy of this compound in Seizure Models

| Model | Parameter | Value | Species | Reference |

| Audiogenic Seizure Model | ED50 | 2.1 mg/kg | Mouse | |

| Pentylenetetrazole (PTZ)-induced Seizures | Effective Dose | 3 mg/kg (significant protection) | Postnatal day 12 Rats | |

| Pentylenetetrazole (PTZ)-induced Seizures | Effective Dose | 10 mg/kg (complete abolition of tonic seizures) | Postnatal day 12 Rats | |

| Grin2aS/S Audiogenic Seizure Model | Effective Dose | 1.5 - 10 mg/kg (dose-dependent reduction) | Mouse |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (Single 30 mg Oral Dose)

| Parameter | Geometric Mean (Range) | Unit | Reference |

| Cmax | 89.4 | ng/mL | |

| tmax | 4 (3-6) | hours | |

| AUCinf | 2042 | h*ng/mL | |

| t1/2 | 15.8 | hours |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a NAM of GluN2B-containing NMDA receptors.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to assess the inhibitory activity of this compound on NMDA receptors expressed in Xenopus oocytes.

Objective: To determine the concentration-response curve and IC50 value of this compound for the inhibition of GluN2B-containing NMDA receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GluN1 and GluN2B subunits

-

Recording solution (in mM): 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl2, pH 7.4

-

Agonist solution: Recording solution containing 100 µM glutamate and 30 µM glycine

-

This compound stock solution (in DMSO) and serial dilutions in agonist solution

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject each with cRNA encoding human GluN1 and GluN2B subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Voltage Clamp: Clamp the oocyte membrane potential at -70 mV.

-

Agonist Application: Perfuse the oocyte with the agonist solution to elicit an inward current mediated by the NMDA receptors.

-

This compound Application: Once a stable baseline current is achieved, co-apply this compound at various concentrations with the agonist solution.

-

Data Acquisition and Analysis: Record the peak inward current at each this compound concentration. Normalize the current responses to the control response (agonist alone) and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

Calcium Flux Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and modulation by this compound.

Objective: To screen for and characterize the inhibitory effect of this compound on GluN2B-mediated calcium influx.

Materials:

-

HEK293 cells stably expressing human GluN1 and GluN2B subunits

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl2)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

-

Agonist solution: Assay buffer containing glutamate and glycine (concentrations to be optimized for EC80 response)

-

This compound stock solution (in DMSO) and serial dilutions in assay buffer

Procedure:

-

Cell Plating: Seed the HEK293-GluN1/GluN2B cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for 1-2 hours in the dark.

-

Compound Addition: Add serial dilutions of this compound to the appropriate wells.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Simultaneously add the agonist solution to all wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence intensity or the area under the curve for each well. Normalize the data to the control wells (agonist alone) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

dot

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the GluN2B subunit.

Objective: To measure the displacement of a specific radioligand from the GluN2B receptor by this compound.

Materials:

-

Cell membranes prepared from cells or tissues expressing GluN2B-containing NMDA receptors

-

Radioligand specific for the allosteric site of GluN2B (e.g., [3H]ifenprodil)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound stock solution (in DMSO) and serial dilutions in binding buffer

-

Non-specific binding control (a high concentration of a known GluN2B ligand, e.g., unlabeled ifenprodil)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each this compound concentration. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a competition binding curve to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Downstream Signaling Pathways

The influx of Ca2+ through GluN2B-containing NMDA receptors activates a cascade of downstream signaling pathways that are crucial for synaptic plasticity and other cellular processes. This compound, by reducing this Ca2+ influx, can modulate these pathways.

dot

References

Investigational new drug Radiprodil for infantile spasms

An In-Depth Technical Guide to the Investigational New Drug Radiprodil for Infantile Spasms

Introduction

This compound is an investigational therapeutic agent being evaluated for its potential in treating various neurological disorders, including the severe epileptic encephalopathy known as Infantile Spasm Syndrome (ISS).[1][2][3] ISS is a rare and devastating seizure disorder of infancy and early childhood, and a significant unmet medical need exists for effective treatments, particularly for cases resistant to standard-of-care therapies like steroids and vigabatrin.[2][4] this compound's development is predicated on its specific mechanism of action as a negative allosteric modulator (NAM) of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor. Converging evidence suggests that GluN2B-containing NMDA receptors play a role in the pathophysiology of infantile spasms, providing a strong rationale for investigating a targeted modulator like this compound.

Mechanism of Action

The NMDA receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, neuronal development, and synaptic plasticity. These receptors are typically tetrameric assemblies of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D). The subunit composition dictates the receptor's pharmacological and biophysical properties.

This compound functions with high potency and selectivity by binding to a site on the GluN2B subunit, distinct from the glutamate or glycine agonist binding sites. As a negative allosteric modulator, it reduces the activity of the NMDA receptor ion channel, thereby decreasing calcium influx into the neuron. This modulation of excessive brain activity is believed to control the neuronal hyperexcitability that leads to seizures and other neurological symptoms. The prevalent expression of the GluN2B subunit in the brain during infancy aligns with this compound's potential therapeutic window for infantile spasms.

Preclinical Data

Preclinical evaluation of this compound has been conducted in various rodent seizure models. The most relevant for infantile spasms are studies in juvenile rats, which correlate to the developmental stage of human infancy.

Data Presentation: Anticonvulsant Effects in Rodent Models

| Model | Species/Age | Drug/Dose (Oral) | Outcome | Reference |

| Pentylenetetrazole (PTZ)-Induced Seizures | Postnatal Day 12 (PN12) Rats | This compound 3 mg/kg | Significant protective effect against the tonic phase of convulsions. | |

| Pentylenetetrazole (PTZ)-Induced Seizures | Postnatal Day 12 & 18 (PN12, PN18) Rats | This compound 10 mg/kg | Complete block of the tonic phase of PTZ-induced convulsions. | |

| Pentylenetetrazole (PTZ)-Induced Seizures | Postnatal Day 25 & 70 (PN25, PN70) Rats | This compound | No significant anticonvulsant activity observed. | |

| In Vivo Seizure Model | Knock-in Mouse Line (GluN2B-S810R variant) | This compound | Delayed onset of seizures in response to pentylenetetrazole administration. |

The data strongly indicates an age-dependent anticonvulsant effect, with the highest potency observed at developmental stages corresponding to human infancy. This aligns with the known peak expression of the GluN2B subunit in the early stages of brain development.

Experimental Protocols: PTZ-Induced Seizure Model

This protocol outlines the methodology used to assess this compound's efficacy in a preclinical model relevant to generalized seizures.

-

Objective: To determine the anticonvulsant activity of this compound against chemically-induced seizures across different developmental stages.

-

Animal Model: Wistar or Sprague-Dawley rats at various postnatal (PN) ages, including PN7, PN12, PN18, PN25, and PN70, to model different stages of brain development.

-

Drug Administration: this compound is administered orally (p.o.) at specified doses (e.g., 3 mg/kg, 10 mg/kg) prior to the convulsant challenge. A vehicle control group is run in parallel.

-

Seizure Induction: A standardized dose of the chemoconvulsant Pentylenetetrazole (PTZ) is administered, typically via subcutaneous or intraperitoneal injection, to induce generalized seizures.

-

Endpoint Measurement: The primary endpoint is the observation and timing of seizure phases, specifically the protection against the tonic phase of the convulsions. Animals are monitored for a set period post-PTZ administration.

-

Data Analysis: The percentage of animals protected from the tonic seizure phase in the this compound-treated groups is compared to the vehicle-treated control group.

Clinical Data

This compound has been investigated in early-phase clinical trials for drug-resistant infantile spasms. While a Phase 2 study (EP0078, NCT02829827) was ultimately terminated, a preceding Phase 1b study provided initial human data. It is important to note that more recent and robust clinical data for this compound comes from trials in patients with GRIN-related disorders, a broader category of neurodevelopmental conditions that can include infantile spasms as a symptom.

Data Presentation: Phase 1b Infantile Spasms Trial

| Study Identifier | Population | N | Intervention | Duration | Key Outcomes | Reference |

| Phase 1b (NCT02829827) | Infants with drug-resistant Infantile Spasm Syndrome | 3 | Individually titrated doses of this compound | Up to 34 days | Safe and well-tolerated; Expected pharmacokinetic profile; 1 infant became spasm-free; 2 infants showed clinical improvement. |

Data Presentation: Phase 1b GRIN-Related Disorders Trial (Honeycomb Study)

| Study Identifier | Population | N (with seizures) | Intervention | Key Efficacy Outcomes | Reference |

| Honeycomb (NCT05818943) | Children with GRIN-related disorder with Gain-of-Function variants | 8 | Individually titrated doses of this compound | Median reduction in countable motor seizures: 86%; 71% of patients had ≥50% seizure reduction; 43% of patients had ≥90% seizure reduction. |

Experimental Protocols: Phase 1b Infantile Spasms Trial

This protocol describes the methodology for the first-in-infant study of this compound for ISS.

-

Study Design: A Phase 1b, open-label, escalating repeated dose study.

-

Study Population: Infants (2-14 months of age) with a confirmed diagnosis of drug-resistant infantile spasms, having failed standard-of-care treatments such as vigabatrin and prednisolone.

-

Inclusion Criteria: Diagnosis of infantile spasms, drug-resistant status.

-

Exclusion Criteria: Included current treatment with felbamate or perampanel, ketogenic diet, significant medical conditions predisposing to respiratory dysfunction, or a body weight below 4 kg.

-

Intervention: Individually titrated oral doses of this compound administered as an add-on therapy.

-

Primary Endpoints: To assess the safety, tolerability, and pharmacokinetic profile of this compound in this population.

-

Secondary Endpoints: To evaluate the preliminary efficacy of this compound in controlling epileptic spasms, including changes in seizure frequency.

Conclusion

This compound represents a targeted therapeutic approach for infantile spasms, grounded in a strong mechanistic rationale involving the modulation of GluN2B-containing NMDA receptors. Preclinical data demonstrates a promising, age-dependent anticonvulsant effect consistent with the developmental expression of its molecular target. Preliminary clinical testing in a small cohort of infants with drug-resistant infantile spasms indicated a favorable safety and pharmacokinetic profile, along with signals of potential efficacy. While a dedicated Phase 2 trial in ISS was terminated, highly encouraging efficacy data from a recent trial in the related population of GRIN disorders, which showed a median seizure reduction of 86%, has renewed interest and earned this compound a Breakthrough Therapy designation from the FDA for this indication. Further clinical investigation will be essential to fully delineate this compound's safety and efficacy and to establish its potential role as a novel treatment for the management of infantile spasms.

References

Radiprodil's Effect on Glutamate Receptor Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Radiprodil is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1] This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on glutamate receptor channels, and detailed experimental protocols utilized in its characterization. This compound demonstrates significant therapeutic potential in neurological disorders characterized by overactive GluN2B-containing NMDA receptors, particularly those with gain-of-function (GoF) mutations in the GRIN genes.[1][2] Preclinical and clinical data indicate its efficacy in seizure reduction and restoration of normal synaptic function.[3][4]

Mechanism of Action

This compound exerts its inhibitory effect on NMDA receptors through a non-competitive mechanism. It binds to a specific allosteric site on the GluN2B subunit, distinct from the glutamate or glycine binding sites. This binding event induces a conformational change in the receptor, reducing the channel's open probability and diminishing ion flux, primarily of Ca2+, in response to agonist binding. This negative allosteric modulation effectively dampens the excessive receptor activity associated with certain pathological conditions without completely blocking the essential physiological functions of NMDA receptors.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, glutamate and a co-agonist (glycine or D-serine) bind to the NMDA receptor, leading to channel opening and Ca2+ influx. This influx activates downstream signaling cascades crucial for synaptic plasticity. In pathological states, such as those caused by GoF mutations, this Ca2+ influx is excessive. This compound, by binding to the GluN2B subunit, reduces this pathological Ca2+ influx, thereby modulating downstream signaling.

Quantitative Data

The following tables summarize the quantitative data on this compound's effects from various in vitro and in vivo studies.

In Vitro Efficacy

| Parameter | Receptor/Cell Type | Condition | Value | Reference |

| IC50 | Recombinant human GluN1/GluN2B | Glutamate-evoked currents in Xenopus oocytes | Not explicitly stated, but potency was not affected by GoF mutations | |

| IC50 | Recombinant human GluN1/GluN2B with GoF mutations (R540H, N615I, V618G) | Glutamate-evoked currents in Xenopus oocytes | Potency of this compound was not affected by the mutations | |

| Concentration | Murine hippocampal slices | Restoration of Long-Term Potentiation (LTP) in the presence of Aβ1-42 | 10 nM |

In Vivo Efficacy

| Parameter | Animal Model | Endpoint | Value | Reference |

| ED50 | Adult Mice | Protection against audiogenic seizures | 2.1 mg/kg | |

| Dose | Juvenile Rats (PN12) | Protection against pentylenetetrazole (PTZ)-induced tonic seizures | 3 mg/kg (significant protection), 10 mg/kg (complete abolition) | |

| Dose | Grin2aS/S Mice | Reduction in onset and severity of audiogenic seizures | Dose-dependent |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is based on the methodology described by Mullier et al., 2017.

Objective: To determine the potency of this compound in inhibiting glutamate-evoked currents in NMDA receptors expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GluN1 and wild-type or mutant GluN2B subunits

-

Recording solution (in mM): 115 NaCl, 2.5 KCl, 1.8 BaCl₂, 10 HEPES, pH 7.2 with NaOH

-

Glutamate and glycine stock solutions

-

This compound stock solution in DMSO

-

Two-electrode voltage-clamp amplifier and data acquisition system

Procedure:

-

Oocyte Preparation and Injection: Oocytes are surgically removed and defolliculated. cRNA for GluN1 and GluN2B (wild-type or mutant) are co-injected into the oocytes. Injected oocytes are incubated for 2-5 days at 18°C.

-

Electrophysiological Recording: Oocytes are placed in a recording chamber and continuously perfused with the recording solution. The oocyte is impaled with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes). The membrane potential is clamped at a holding potential of -40 mV.

-

Drug Application: Glutamate and glycine are co-applied to elicit NMDA receptor-mediated currents. Once a stable baseline current is established, increasing concentrations of this compound are co-applied with the agonists.

-

Data Analysis: The peak current amplitude in the presence of each this compound concentration is measured and normalized to the control current (in the absence of this compound). A concentration-response curve is generated, and the IC₅₀ value is calculated using a non-linear regression fit.

Experimental Workflow Diagram:

Audiogenic Seizure Model in Mice

This protocol is based on the methodology described by Auvin et al., 2020 and Bertocchi et al., 2024.

Objective: To assess the in vivo anticonvulsant efficacy of this compound.

Materials:

-

Audiogenic seizure-susceptible mice (e.g., DBA/2 or Grin2aS/S mice)

-

This compound solution for intraperitoneal (i.p.) injection

-

Vehicle control (e.g., saline)

-

Sound-attenuating chamber equipped with a high-frequency sound source (e.g., a bell or speaker)

-

Video recording equipment

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the experimental room for at least 1 hour before testing.

-

Drug Administration: Mice are randomly assigned to receive an i.p. injection of either this compound at various doses or vehicle.

-

Seizure Induction: At a predetermined time after injection (e.g., 30 minutes), each mouse is placed individually into the sound-attenuating chamber. A high-frequency acoustic stimulus (e.g., 120 dB) is presented for a fixed duration (e.g., 60 seconds).

-

Behavioral Scoring: The seizure response is observed and scored based on a standardized scale (e.g., latency to first seizure, seizure severity score, incidence of tonic-clonic seizures). The entire session is video-recorded for later analysis.

-

Data Analysis: Seizure parameters are compared between the this compound-treated and vehicle-treated groups. The dose that protects 50% of the animals from a specific seizure endpoint (ED₅₀) is calculated using probit analysis.

Experimental Workflow Diagram:

Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is based on the methodology described by Rammes et al., 2018.

Objective: To evaluate the effect of this compound on synaptic plasticity, specifically its ability to rescue deficits in LTP.

Materials:

-

Rodent (e.g., mouse or rat) hippocampal brain slices (400 µm thick)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound stock solution

-

Amyloid-beta (Aβ) oligomers (or other LTP-impairing agent)

-

Field potential recording setup (amplifier, digitizer, stimulation and recording electrodes)

-

High-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation)

Procedure:

-

Slice Preparation and Recovery: Hippocampal slices are prepared using a vibratome and allowed to recover in aCSF for at least 1 hour.

-

Baseline Recording: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) evoked by stimulation of the Schaffer collaterals. A stable baseline of fEPSPs is recorded for at least 20 minutes.

-

Drug Application: The LTP-impairing agent (e.g., Aβ oligomers) is perfused over the slice. In the experimental group, this compound is co-perfused.

-

LTP Induction: After a period of drug incubation, HFS is delivered to the Schaffer collaterals to induce LTP.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

-

Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. The degree of potentiation is compared between control, Aβ-treated, and Aβ + this compound-treated slices.

Experimental Workflow Diagram:

Conclusion

This compound is a selective GluN2B negative allosteric modulator with a well-defined mechanism of action on NMDA receptor channels. The quantitative data from in vitro and in vivo studies demonstrate its potency and efficacy in modulating overactive GluN2B-containing receptors, particularly in the context of gain-of-function mutations. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound and similar compounds as targeted therapies for a range of neurological disorders.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Opportunities for Precision Treatment of GRIN2A and GRIN2B Gain-of-Function Variants in Triheteromeric N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on Radiprodil for Tuberous Sclerosis Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberous Sclerosis Complex (TSC) is a genetic disorder driven by hyperactivation of the mTOR signaling pathway, leading to the growth of benign tumors in multiple organs and severe neurological manifestations, including difficult-to-treat epilepsy. Current therapeutic strategies primarily focus on mTOR inhibition. Radiprodil, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, presents a novel, targeted approach to seizure management in TSC. This rationale is based on evidence of enhanced GluN2B expression in brain lesions of TSC patients. While direct preclinical data of this compound in TSC-specific animal models are not yet publicly available, its potent anti-seizure effects in other preclinical models, combined with the molecular pathology of TSC, provide a strong foundation for its investigation. This document summarizes the existing preclinical data for this compound, delineates its mechanism of action, proposes a potential link to the core TSC pathology, and provides detailed experimental protocols for its evaluation.

This compound: Mechanism of Action and Rationale for Use in TSC

This compound is an investigational therapeutic agent that potently and selectively modulates NMDA receptors containing the GluN2B subunit.[1] As a negative allosteric modulator, it reduces the activity of these receptors without completely blocking them.[2]

The primary rationale for investigating this compound in TSC is the observed overexpression of GluN2B-containing NMDA receptors in brain lesions characteristic of the disorder, such as cortical tubers.[1] This enhanced expression suggests a state of heightened glutamatergic signaling that may contribute to the hyperexcitability and seizure generation seen in TSC patients. By selectively dampening the activity of these overexpressed receptors, this compound aims to normalize neuronal firing and control seizures at a key point of pathogenesis.

Signaling Pathway: this compound's Action on the NMDA Receptor

References

Radiprodil: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, represents a compelling example of drug repurposing in the neurosciences. Initially investigated for neuropathic pain, it has emerged as a promising therapeutic candidate for rare, treatment-resistant pediatric epilepsies, including those associated with GRIN-related disorders, Infantile Spasms (ISS), Tuberous Sclerosis Complex (TSC), and Focal Cortical Dysplasia (FCD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound. It includes a detailed summary of key quantitative data, experimental protocols, and visual representations of its signaling pathway and development workflow to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Initial Development

This compound, also known as UCB3491 and RGH-896, was initially developed by UCB Pharma.[1][2] The early medicinal chemistry efforts focused on identifying selective modulators of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[3][4] The rationale for targeting the GluN2B subunit stemmed from its distinct distribution and role in synaptic plasticity and excitotoxicity.

The initial therapeutic target for this compound was neuropathic pain.[1] It progressed through preclinical and Phase 1 clinical studies in healthy adult volunteers, and into a Phase 2 trial for diabetic peripheral neuropathic pain. While these studies established a favorable safety and tolerability profile in over 460 adults, the development for neuropathic pain was ultimately terminated due to a lack of efficacy. This early clinical experience, however, provided a crucial foundation of safety and pharmacokinetic data that would later support its repurposing for pediatric epilepsy.

Mechanism of Action

This compound is a potent and selective negative allosteric modulator of NMDA receptors containing the GluN2B subunit. Unlike competitive antagonists that bind to the glutamate or glycine binding sites, or channel blockers that physically obstruct the ion channel, this compound binds to a distinct allosteric site on the GluN2B subunit. This binding event induces a conformational change in the receptor, reducing the channel's open probability and thereby decreasing the influx of calcium ions in response to glutamate and glycine binding. This modulatory effect is particularly relevant in conditions characterized by overactive NMDA receptor signaling.

An important feature of this compound is its ability to retain its inhibitory effect on NMDA receptors with gain-of-function (GoF) mutations in the GRIN2B gene, which are associated with severe early-onset epileptic encephalopathies. In contrast, non-selective NMDA receptor antagonists have shown reduced potency against such mutant receptors.

Preclinical Development

In Vitro Pharmacology

This compound's activity as a GluN2B-selective NAM has been characterized in various in vitro systems. Electrophysiological studies have demonstrated its ability to inhibit NMDA receptor-mediated currents in cells expressing recombinant human GluN1/GluN2B receptors.

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ | 69.91 nM | HEK293 | Inhibition of NMDA-induced Ca²⁺ influx |

In Vivo Pharmacology: Seizure Models

The anticonvulsant properties of this compound have been evaluated in several rodent models of seizures.

3.2.1. Audiogenic Seizure Model in Mice

This compound demonstrated potent, dose-dependent protection against generalized clonic convulsions in a mouse model of audiogenic seizures.

| Parameter | Value | Species | Seizure Type | Reference |

| ED₅₀ | 2.1 mg/kg | Mouse | Generalized Clonic Convulsions |

Experimental Protocol: Audiogenic Seizure Model

-

Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are often used. Another model utilizes Grin2a(S/S) mice.

-

Acoustic Stimulus: A high-frequency acoustic stimulus (e.g., 11 kHz at 105 dB) is presented to the mice.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various doses prior to the acoustic stimulus.

-

Seizure Assessment: The incidence and severity of seizures are observed and scored. Seizure stages typically include wild running, clonic seizures, and tonic-clonic seizures.

3.2.2. Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

This compound exhibited age-dependent anticonvulsant effects in a rat model of PTZ-induced seizures. The highest potency was observed in juvenile rats (postnatal day 12), which corresponds to infancy and early childhood in humans. This finding is consistent with the higher expression of GluN2B-containing NMDA receptors early in development.

-

At 3 mg/kg, this compound showed a statistically significant protective effect against the tonic phase of PTZ-induced convulsions in PN12 rats.

-

At 10 mg/kg, it completely abolished tonic seizures in PN12 rats.

-

This compound did not show significant anticonvulsant activity in adult (PN70) rats in this model.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

-

Animal Model: Male Wistar rats at different postnatal (PN) ages (e.g., PN7, PN12, PN70).

-

Convulsant: Pentylenetetrazol (PTZ) is administered, typically via intraperitoneal (i.p.) injection, at a dose sufficient to induce seizures (e.g., 30 mg/kg).

-

Drug Administration: this compound or vehicle is administered prior to PTZ injection.

-

Seizure Assessment: Animals are observed for a defined period (e.g., 30 minutes) following PTZ administration. The latency to and the severity of seizures are scored using a standardized scale, such as the Racine scale.

Clinical Development in Pediatric Epilepsies

Following the discontinuation of its development for neuropathic pain, this compound was repurposed by GRIN Therapeutics for the treatment of rare pediatric neurodevelopmental disorders characterized by seizures.

Phase 1b Study in Infantile Spasms (NCT02829827)

An open-label, ascending-dose Phase 1b study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in infants with drug-resistant Infantile Spasms.

-

Participants: Three infants with ISS who were resistant to standard-of-care treatments.

-

Dosing: Individually titrated, escalating doses of this compound were administered for up to 34 days.

-

Results: this compound was found to be safe and well-tolerated. One infant became spasm-free, and two showed clinical improvement.

Phase 1b/2a Honeycomb Study in GRIN-Related Disorders (NCT05818943)

This ongoing open-label study is evaluating this compound in children with GRIN-related disorders with gain-of-function (GoF) variants.

-

Participants: Pediatric patients (≥6 months to ≤12 years) with a confirmed GoF variant in GRIN1, GRIN2A, GRIN2B, or GRIN2D.

-

Design: The study includes a seizure cohort and a behavioral cohort. Doses are individually titrated.

-

Topline Results: this compound was generally well-tolerated. In the seizure cohort, a median reduction of 86% in countable motor seizure frequency from baseline was observed. 71% of patients experienced a greater than 50% reduction in seizures.

| Clinical Trial | Phase | Indication | Key Efficacy Outcome | Reference |

| NCT02829827 | 1b | Infantile Spasms | 1 of 3 infants became spasm-free | |

| Honeycomb (NCT05818943) | 1b/2a | GRIN-Related Disorders | 86% median reduction in seizure frequency |

Phase 1b/2a Astroscape Study in TSC and FCD (NCT06392009)

This ongoing open-label study is assessing the safety, tolerability, pharmacokinetics, and potential efficacy of this compound in patients with Tuberous Sclerosis Complex (TSC) or Focal Cortical Dysplasia (FCD) Type II.

Phase 3 Beeline Study in GRIN-Related Neurodevelopmental Disorder (NCT07224581)

Based on the promising results from the Honeycomb study, a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial, known as the Beeline study, is planned to further evaluate the efficacy and safety of this compound in patients with GRIN-related neurodevelopmental disorder with a GoF genetic variant. The study will include two cohorts: one with qualifying seizures and an auxiliary cohort for participants with behavioral or other non-seizure symptoms.

Pharmacokinetics

A Phase 1 study in healthy adults evaluated the pharmacokinetics of a single 30 mg oral dose of this compound suspension.

| Parameter | Geometric Mean (Range) | Unit | Reference |

| Cₘₐₓ | 89.4 | ng/mL | |

| tₘₐₓ | 4.0 (3.0-6.0) | hours | |

| AUCᵢₙf | 2042 | h*ng/mL | |

| t₁/₂ | 15.8 | hours |

Conclusion

This compound's journey from a failed neuropathic pain candidate to a promising treatment for rare pediatric epilepsies highlights the value of a deep understanding of molecular mechanisms and the strategic repurposing of drug candidates. Its selective negative allosteric modulation of the GluN2B subunit of the NMDA receptor provides a targeted approach to mitigating neuronal hyperexcitability in patient populations with high unmet medical needs. The ongoing and planned clinical trials will be crucial in definitively establishing the efficacy and safety of this compound and potentially offering a new therapeutic option for these devastating neurological disorders. The data gathered to date, from early discovery through current clinical investigations, provides a strong foundation for its continued development.

References

- 1. mdpi.com [mdpi.com]

- 2. Negative allosteric modulators of the GluN2B NMDA receptor with phenylethylamine structure embedded in ring-expanded and ring-contracted scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. companieshistory.com [companieshistory.com]

- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Radiprodil in the Central Nervous System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil (formerly known as RGH-896) is a selective, negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high potency for receptors containing the GluN2B subunit.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound within the central nervous system (CNS). It details its mechanism of action, quantitative pharmacodynamic parameters, and the experimental methodologies used for their determination. This document is intended to serve as a resource for researchers and professionals involved in the study and development of novel therapeutics for neurological disorders.

Introduction

The NMDA receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function is implicated in a variety of CNS disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders.[1] this compound's selective modulation of GluN2B-containing NMDA receptors offers a targeted therapeutic approach with the potential for an improved safety profile compared to non-selective NMDA receptor antagonists.[2][3] this compound is currently under investigation for the treatment of various neurological conditions, including GRIN-related disorders, infantile spasms, tuberous sclerosis complex, and focal cortical dysplasia.

Mechanism of Action

This compound exerts its effects as a negative allosteric modulator of NMDA receptors. This means it binds to a site on the receptor that is distinct from the glutamate and glycine agonist binding sites. Specifically, this compound binds to the amino-terminal domain (ATD) at the interface between the GluN1 and GluN2B subunits. This binding induces a conformational change in the receptor, reducing the channel's open probability and thereby decreasing the influx of calcium ions (Ca2+) in response to agonist binding. This modulatory action effectively dampens the excessive neuronal excitation associated with pathological conditions characterized by overactive GluN2B-containing NMDA receptors.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound at Human NMDA Receptors

| Receptor Subtype | Agonists | This compound IC50 (nM) | Reference |

| GluN1/GluN2B (wild-type) | Glutamate/Glycine | 33 ± 4 | Mullier B, et al. (2017) |

| GluN1/GluN2B (R540H mutant) | Glutamate/Glycine | 38 ± 5 | Mullier B, et al. (2017) |

| GluN1/GluN2B (N615I mutant) | Glutamate/Glycine | 28 ± 3 | Mullier B, et al. (2017) |

| GluN1/GluN2B (V618G mutant) | Glutamate/Glycine | 25 ± 2 | Mullier B, et al. (2017) |

IC50 values represent the concentration of this compound required to inhibit 50% of the maximal agonist-induced current.

Table 2: In Vivo Efficacy of this compound in Preclinical Seizure Models

| Animal Model | Seizure Type | This compound ED50 (mg/kg, p.o.) | Reference |

| Audiogenic Seizure Model (Mouse) | Generalized Clonic Convulsions | 2.1 | Auvin S, et al. (2020) |

| Pentylenetetrazole (PTZ)-Induced Seizures (PN12 Rat) | Generalized Tonic-Clonic Seizures | ~3 | Auvin S, et al. (2020) |

ED50 represents the dose of this compound required to produce a therapeutic effect in 50% of the test subjects.

Experimental Protocols

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This assay is a cornerstone for characterizing the potency and mechanism of action of compounds targeting ion channels.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human NMDA receptor subunits (GluN1 and GluN2B, wild-type or mutant). Injected oocytes are incubated for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 1 mM CaCl2, and 10 mM HEPES, pH 7.4).

-

Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -40 mV to -70 mV).

-

NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.

-

This compound is co-applied with the agonists at varying concentrations to determine its inhibitory effect.

-

-

Data Analysis: The peak current amplitude in the presence of this compound is compared to the control current (agonists alone) to calculate the percentage of inhibition. IC50 values are determined by fitting the concentration-response data to a logistical equation.

In Vivo Anticonvulsant Activity: Audiogenic Seizure Model

This model is used to assess the efficacy of potential anticonvulsant drugs in a genetic model of reflex seizures.

Methodology:

-

Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are commonly used.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.

-

Induction of Seizures: At a predetermined time after drug administration (e.g., 60 minutes), individual mice are placed in a sound-attenuating chamber. A high-intensity acoustic stimulus (e.g., 100-120 dB) is presented for a fixed duration (e.g., 60 seconds).

-

Seizure Scoring: The behavioral response of each mouse is observed and scored for the presence and severity of different seizure components, including wild running, clonic seizures, and tonic seizures. A common scoring system is the Krushinsky scale.

-

Data Analysis: The percentage of animals protected from each seizure component at each dose is calculated. The ED50 value, the dose that protects 50% of the animals, is then determined using probit analysis.

Signaling Pathways and Visualizations

This compound's Mechanism of Action at the NMDA Receptor

The following diagram illustrates the allosteric modulation of the GluN2B-containing NMDA receptor by this compound.

Downstream Signaling Cascade of GluN2B-NMDA Receptor Inhibition by this compound

This compound's inhibition of GluN2B-containing NMDA receptors leads to a reduction in intracellular calcium influx, which in turn modulates downstream signaling pathways implicated in neuronal hyperexcitability.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical workflow for the in vitro assessment of this compound's pharmacodynamics.

Conclusion

This compound is a potent and selective negative allosteric modulator of GluN2B-containing NMDA receptors. Its pharmacodynamic profile, characterized by significant in vitro potency and in vivo efficacy in preclinical models of seizures, supports its ongoing clinical development for the treatment of various neurological disorders. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the field of neuropharmacology and drug development. Further research into the downstream signaling consequences of this compound's action will continue to elucidate its full therapeutic potential.

References

- 1. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy-terminal domain drives dendritic spine plasticity and reverses fragile X phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Radiprodil in In Vivo Mouse Seizure Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is a selective negative allosteric modulator (NAM) of the NR2B (GluN2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The predominance of NR2B-containing NMDA receptors in the developing brain makes this compound a person of interest for age-specific seizure conditions.[3][4] Preclinical studies in various mouse models of seizures have demonstrated its potential as an anticonvulsant. These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for utilizing this compound in in vivo mouse seizure models.

Mechanism of Action

This compound selectively binds to the NR2B subunit of the NMDA receptor, a key player in excitatory synaptic transmission.[1] By acting as a negative allosteric modulator, this compound reduces the activity of these receptors, which can help to control the excessive neuronal excitation that leads to seizures. This targeted mechanism of action is particularly relevant in conditions where there is an overexpression or gain-of-function mutation of the NR2B subunit.

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action at the NMDA receptor.

Data Presentation: this compound Dosage in Mouse Seizure Models

The following table summarizes the effective dosages of this compound in various in vivo mouse seizure models based on available preclinical data.

| Seizure Model | Mouse Strain | Administration Route | Effective Dose (ED50) | Other Effective Doses | Key Findings | Citations |

| Audiogenic Seizures | DBA/2 | Intraperitoneal (i.p.) | 2.1 mg/kg | 1.5 mg/kg, 3 mg/kg, 10 mg/kg (dose-dependent protection) | Potent, dose-dependent protection against generalized clonic convulsions. More effective in female vs. male mice. | |

| 6 Hz Seizure Test | Adult Mice | Intraperitoneal (i.p.) | Not effective up to 30 mg/kg | N/A | No significant activity against focal seizures in this model. | |

| Pentylenetetrazol (PTZ)-Induced Seizures | Not specified | Intraperitoneal (i.p.) | Not specified | Delays seizure onset | This compound delayed the onset of seizures in response to the chemoconvulsant PTZ. |

Experimental Protocols

General Experimental Workflow

Caption: A generalized workflow for testing this compound in mouse seizure models.

Protocol 1: Audiogenic Seizure Model

This model utilizes mouse strains genetically susceptible to sound-induced seizures, such as the DBA/2 mouse.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, or a solution containing DMSO and/or Tween 80 in saline - Note: The specific vehicle for i.p. injection of this compound in key preclinical studies is not explicitly stated in the reviewed literature. A common practice for compounds soluble in DMSO is to prepare a stock solution and then dilute it in saline or another aqueous buffer, keeping the final DMSO concentration low, typically below 10%.)

-

DBA/2 mice (21-28 days of age for maximal susceptibility)

-

Sound-attenuating chamber equipped with a high-frequency sound source (e.g., an electric bell or speaker emitting ~100-120 dB)

-

Syringes and needles for intraperitoneal injection (27-30 gauge)

Procedure:

-

This compound Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations (e.g., to deliver 1.5, 3, and 10 mg/kg).

-

Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal injection. The volume of injection should typically be around 10 ml/kg.

-

Pre-treatment Time: Allow for a pre-treatment period before seizure induction (typically 30-60 minutes, but should be optimized based on the pharmacokinetic profile of the compound).

-

Seizure Induction: Place a single mouse in the sound-attenuating chamber and expose it to the high-frequency sound stimulus for up to 60 seconds or until a tonic-clonic seizure is observed.

-

Behavioral Observation: Observe and score the seizure severity. A common scoring system for audiogenic seizures includes:

-

Phase 1: Wild running

-

Phase 2: Clonic seizure (loss of righting reflex)

-

Phase 3: Tonic seizure (hindlimb extension)

-

Phase 4: Respiratory arrest/death

-

-

Data Collection: Record the latency to each seizure phase and the maximum seizure severity for each mouse. The primary endpoint is often the prevention of generalized clonic convulsions.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model

PTZ is a GABA-A receptor antagonist that induces generalized seizures.

Materials:

-

This compound

-

Vehicle

-

Pentylenetetrazol (PTZ)

-

Sterile 0.9% saline

-

Mice (e.g., C57BL/6)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

This compound Preparation: Prepare this compound in the chosen vehicle.

-

PTZ Preparation: Dissolve PTZ in sterile 0.9% saline to a concentration that will deliver a convulsive dose (e.g., 35-85 mg/kg, the specific dose may need to be determined empirically for the mouse strain and substrain).

-

Administration: Administer this compound or vehicle control via intraperitoneal injection.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes).

-

Seizure Induction: Administer PTZ via intraperitoneal injection.

-

Behavioral Observation: Immediately after PTZ injection, place the mouse in an observation chamber and record seizure activity for at least 30 minutes. Score the seizure severity using a modified Racine scale.

-

Data Collection: Record the latency to the first myoclonic jerk, the latency to generalized clonic seizures, and the maximum seizure score.

Modified Racine Scale for PTZ-Induced Seizures in Mice:

-

Stage 0: No abnormal behavior

-

Stage 1: Immobility, reduced motility

-

Stage 2: Facial jerking, head nodding

-

Stage 3: Myoclonic jerks of the body

-

Stage 4: Clonic seizures while sitting

-

Stage 5: Clonic-tonic seizures with loss of righting reflex

-

Stage 6: Generalized tonic-clonic seizures with wild jumping

-

Stage 7: Tonic extension leading to respiratory arrest/death

Protocol 3: 6 Hz Seizure Test

This model is considered a model of therapy-resistant focal seizures.

Materials:

-

This compound

-

Vehicle

-

Mice (e.g., CF-1)

-

Corneal electroshock apparatus

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution for electrodes

-

Syringes and needles for intraperitoneal injection

Procedure:

-

This compound Preparation: Prepare this compound in the chosen vehicle.

-

Administration: Administer this compound or vehicle control via intraperitoneal injection.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes).

-

Seizure Induction:

-

Apply a drop of topical anesthetic to the eyes of the mouse.

-

Place the corneal electrodes on the eyes, ensuring good contact with a small amount of saline.

-

Deliver a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus at a predetermined current (e.g., 32 mA or 44 mA).

-

-

Behavioral Observation: Observe the mouse for seizure activity for 1-2 minutes following the stimulus. The characteristic seizure behavior includes a stun posture, forelimb clonus, jaw clonus, and twitching of the vibrissae.

-

Data Collection: An animal is considered "protected" if it does not display the characteristic seizure behavior and resumes normal exploratory activity within 10 seconds. The number of protected animals in each treatment group is recorded.

Conclusion

This compound demonstrates significant anticonvulsant effects in the audiogenic mouse seizure model, indicating its potential for treating generalized seizures. Its efficacy appears to be model-dependent, with less promising results in the 6 Hz model for focal seizures. The age-dependent effects observed in rodent models suggest a particular relevance for developmental and epileptic encephalopathies. Further research is warranted to fully elucidate the therapeutic potential of this compound across a broader range of seizure types and to optimize dosing and administration protocols. The detailed methodologies provided in these application notes serve as a valuable resource for researchers investigating the anticonvulsant properties of this compound in preclinical settings.

References

- 1. Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grineurope.org [grineurope.org]

- 3. This compound, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiprodil Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil is a selective, orally active, negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] This document provides detailed protocols for the administration of this compound to rats for preclinical research, based on established methodologies. It includes information on vehicle preparation, administration routes, and effective dosages derived from peer-reviewed studies. Additionally, it presents a summary of available quantitative data, a diagram of the experimental workflow, and a representation of the associated signaling pathway to guide experimental design and execution.

Data Presentation

The following table summarizes the quantitative data available for this compound administration in rats.

| Parameter | Value | Species/Strain | Administration Route | Experimental Model | Source |

| Efficacy | |||||

| Effective Dose (ED₅₀) | 3 mg/kg (significant protection) | Wistar Rat (PN12) | Oral | Pentylenetetrazole (PTZ)-induced seizures | [1] |

| Effective Dose (ED₁₀₀) | 10 mg/kg (complete abolishment of tonic seizures) | Wistar Rat (PN12) | Oral | Pentylenetetrazole (PTZ)-induced seizures | [1] |

| Pharmacokinetics (Human Data for Reference) | |||||

| Tmax (median) | 4.0 hours (range: 3.0-6.0 h) | Human | Oral | Healthy Adults | [2][3] |

| t½ (geometric mean) | 15.8 hours | Human | Oral | Healthy Adults | |

| Cmax (geometric mean) | 89.4 ng/mL | Human | Oral | Healthy Adults | |

| AUCinf (geometric mean) | 2042 h*ng/mL | Human | Oral | Healthy Adults |

Experimental Protocols

Oral Administration (Oral Gavage)

This protocol is based on a study investigating the anticonvulsant effects of this compound in a pentylenetetrazole (PTZ)-induced seizure model in juvenile Wistar rats.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% aqueous solution of methylcellulose or as described for the oral suspension)

-

Oral gavage needles (16-18 gauge for adult rats, adjust for younger animals)

-

Syringes

-

Balance

-

Mortar and pestle (if starting from powder)

-

Graduated cylinders

Procedure:

-

Preparation of this compound Suspension:

-

This compound can be supplied as granules for oral suspension. Reconstitute the granules as per the manufacturer's instructions.

-

Alternatively, if starting from a powder, create a homogenous suspension in a suitable vehicle. A common vehicle is a 0.5% aqueous solution of methylcellulose. To prepare, weigh the desired amount of this compound powder and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to achieve the final desired concentration. Ensure the suspension is uniformly mixed before each administration.

-

-

Animal Handling and Dose Calculation:

-

Weigh each rat accurately to determine the correct volume of the this compound suspension to be administered.

-

Calculate the volume to be administered based on the desired dose (e.g., 3 mg/kg or 10 mg/kg) and the concentration of the prepared suspension.

-

-

Administration:

-

Gently restrain the rat. For oral gavage, it is crucial to hold the animal firmly but without causing distress, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-